Sodium Lauryl Sulfate

Description

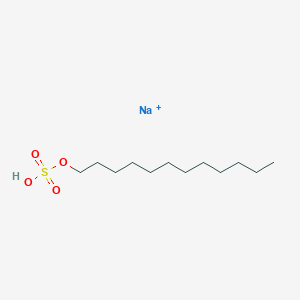

Sodium dodecyl sulfate is an organic sodium salt that is the sodium salt of dodecyl hydrogen sulfate. It has a role as a detergent and a protein denaturant. It contains a dodecyl sulfate.

Sodium Lauryl Sulfate and Ammonium Lauryl Sulfate appear to be safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin. In products intended for prolonged contact with skin, concentrations should not exceed 1%.

This compound (SLS) is an anionic surfactant naturally derived from coconut and/or palm kernel oil. It usually consists of a mixture of sodium alkyl sulfates, mainly the lauryl. SLS lowers surface tension of aqueous solutions and is used as fat emulsifier, wetting agent, and detergent in cosmetics, pharmaceuticals and toothpastes. It is also used in creams and pastes to properly disperse the ingredients and as research tool in protein biochemistry. SLS also has some microbicidal activity.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

This compound (SLS) is an anionic surfactant used in many cleaning and hygiene products. It is naturally derived from coconut and/or palm kernel oil. It usually consisting of a mixture of sodium alkyl sulfates, mainly the lauryl. SLS lowers surface tension of aqueous solutions and is used as fat emulsifier, wetting agent, and detergent in cosmetics, pharmaceuticals and toothpastes. It is also used in creams and pastes to properly disperse the ingredients and as research tool in protein biochemistry. SLS also has some microbicidal activity. The molecule has a tail of 12 carbon atoms, attached to a sulfate group, giving the molecule the amphiphilic properties required of a detergent. SLS is a highly effective surfactant used in any task requiring the removal of oily stains and residues. As such the compound is found in high concentrations in industrial products including engine degreasers, floor cleaners, and car wash soaps. In household products, SLS is used in lower concentrations with toothpastes, shampoos, and shaving foams. It is an important component in bubble bath formulations for its thickening effect and its ability to create a lather. SLS may irritate the skin and eyes. (L1898)

An anionic surfactant, usually a mixture of sodium alkyl sulfates, mainly the lauryl; lowers surface tension of aqueous solutions; used as fat emulsifier, wetting agent, detergent in cosmetics, pharmaceuticals and toothpastes; also as research tool in protein biochemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaSO4C12H25, C12H25O4S.Na, C12H25NaO4S | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026031 | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyl sulfate, [sodium salt] appears as white to pale yellow paste or liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White or cream-colored solid; [Merck Index] White to pale yellow paste or liquid; [CAMEO] White powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium lauryl sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7127 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 10 mL water, giving an opalescent solution, In water, 1.00X10+5 mg/L (temp not specified), Solubility in water, g/100ml at 20 °C: 15 (moderate) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

/Impurities/ Linear alkyl sulphates of shorter and longer chain length, the main impurity being the C14-compound. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or cream-colored crystals, flakes, or powder, Small, white or light-yellow crystals, White to cream-colored crystals, flakes or powder | |

CAS No. |

151-21-3, 8012-56-4 | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dodecyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dodecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfuric acid monododecyl ester sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/368GB5141J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

399 to 405 °F (NTP, 1992), 204 °C | |

| Record name | DODECYL SULFATE, [SODIUM SALT] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium lauryl sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM LAURYL SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0502 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Sodium Lauryl Sulfate (SLS): A Technical Guide to its Mechanism of Action in Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium Lauryl Sulfate (B86663) (SLS), an anionic surfactant, is extensively utilized in biomedical research and industrial applications for its potent cell lysis capabilities. This guide provides an in-depth exploration of the molecular mechanisms through which SLS disrupts cellular integrity, leading to lysis. It details the interaction of SLS with cellular membranes and proteins, presents quantitative data on its lytic activity, outlines key experimental protocols for its study, and visualizes the involved pathways and workflows.

Core Mechanism of Action: A Two-Fold Assault on Cellular Structures

The primary mechanism of action of Sodium Lauryl Sulfate in cell lysis is a dual-pronged attack on the fundamental components of the cell: the lipid bilayer of the cell membrane and the intricate structures of cellular proteins.

Disruption of the Cell Membrane

The cell membrane, a phospholipid bilayer, maintains a selective barrier between the cell's interior and the external environment. SLS, being an amphipathic molecule with a hydrophilic sulfate head and a hydrophobic lauryl tail, readily interacts with this membrane.

The process begins with the insertion of individual SLS monomers into the lipid bilayer. As the concentration of SLS increases, these monomers aggregate to form micelles. This process is critically dependent on the Critical Micelle Concentration (CMC) , the concentration at which micelles begin to form. For SLS, the CMC is typically in the range of 7-10 mM in aqueous solutions.

Once the CMC is reached and exceeded, the SLS micelles effectively solubilize the lipid bilayer. They extract lipid molecules and membrane proteins, leading to the formation of mixed micelles composed of SLS, lipids, and proteins. This catastrophic loss of structural integrity results in the formation of pores and the eventual complete disintegration of the cell membrane, causing the release of intracellular contents.

Protein Denaturation

In addition to its disruptive effects on the cell membrane, SLS is a potent protein denaturant. It interacts with proteins through both its hydrophobic tail and its negatively charged head group. The hydrophobic tail binds to the hydrophobic regions of the protein, disrupting the native tertiary and quaternary structures. The negatively charged sulfate head then imparts a strong negative charge to the protein, leading to electrostatic repulsion and further unfolding of the polypeptide chain. This denaturation process inactivates enzymes and disrupts structural proteins, contributing to the overall lytic process.

Quantitative Data on SLS-Induced Cell Lysis

The lytic efficacy of SLS is concentration-dependent and can vary between different cell types. The following table summarizes key quantitative data related to the action of SLS.

| Parameter | Value/Range | Cell Type/Conditions | Reference |

| Critical Micelle Concentration (CMC) | 7-10 mM | In aqueous solution | |

| Concentration for 50% Cell Lysis (LC50) | 0.1-1.0 mM | Varies depending on cell type | |

| Protein Denaturation Concentration | > 1 mM | General | |

| Effect on Enzyme Activity (e.g., LDH) | Inhibition at high concentrations | General |

Experimental Protocols for Studying SLS-Induced Cell Lysis

The following are detailed methodologies for key experiments used to quantify the cytotoxic and lytic effects of SLS.

Lactate (B86563) Dehydrogenase (LDH) Leakage Assay

This assay is a common method to assess plasma membrane damage. LDH is a cytosolic enzyme that is released into the extracellular medium upon membrane rupture.

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of SLS for a defined period (e.g., 1-24 hours). Include a positive control (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).

-

Sample Collection: After incubation, centrifuge the plate to pellet any detached cells.

-

LDH Reaction: Transfer a portion of the supernatant from each well to a new plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculation: Calculate the percentage of LDH release relative to the positive control.

Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.

Principle: When the cell membrane is compromised, PI enters the cell and intercalates with DNA, exhibiting a significant increase in fluorescence.

Methodology:

-

Cell Culture and Treatment: Culture and treat cells with SLS as described for the LDH assay.

-

Cell Harvesting: After treatment, collect both adherent and detached cells. Centrifuge the cell suspension and wash the cells with PBS.

-

Staining: Resuspend the cells in a binding buffer containing PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is measured to quantify the percentage of dead cells.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental workflows discussed.

The Pivotal Role of Sodium Lauryl Sulfate in Plasmid DNA Extraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium Lauryl Sulfate (B86663) (SLS), also known as Sodium Dodecyl Sulfate (SDS), is an anionic detergent that is a cornerstone of modern molecular biology, particularly in the isolation of high-purity plasmid DNA from bacterial cultures. Its unique properties make it an indispensable component of the most widely used method for this purpose: alkaline lysis. This technical guide provides an in-depth examination of the function of SLS in this process, offering detailed protocols, quantitative data, and visual workflows to empower researchers in achieving optimal plasmid DNA yields and purity for downstream applications, from cloning and sequencing to the development of DNA-based therapeutics.

The Core Function of Sodium Lauryl Sulfate in Cell Lysis

SLS is the primary lytic agent in the alkaline lysis procedure. Its amphipathic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfate group, allows it to disrupt the structural integrity of the bacterial cell envelope. The fundamental roles of SLS in this context are twofold:

-

Membrane Solubilization: SLS molecules insert themselves into the phospholipid bilayer of the bacterial cell membrane.[1] This disrupts the hydrophobic interactions that maintain the membrane's structure, effectively dissolving it and leading to the release of the cell's contents into the lysate.[2][3]

-

Protein Denaturation: Beyond membrane disruption, SLS is a powerful protein denaturant. It binds to the hydrophobic regions of cellular proteins, disrupting their native tertiary and quaternary structures.[4] This inactivation of cellular proteins, including DNases that could degrade the target plasmid DNA, is critical for preserving the integrity of the isolated plasmid.[4]

The mechanism of SLS-mediated cell lysis is a critical first step in accessing the plasmid DNA.

Caption: SLS disrupts the bacterial cell membrane and denatures proteins.

The Alkaline Lysis Workflow: A Synergistic Process

The genius of the alkaline lysis method, first described by Birnboim and Doly in 1979, lies in the synergistic action of SLS and a strong alkali, typically sodium hydroxide (B78521) (NaOH), followed by a neutralization step.[1][5] This procedure selectively separates small, supercoiled plasmid DNA from the much larger bacterial chromosomal DNA.

The process is universally divided into three key solution-based steps:

-

Resuspension (Solution I): Harvested bacterial cells are resuspended in a buffer containing Tris to maintain pH, EDTA to chelate divalent cations and inhibit DNases, and often RNase A to degrade cellular RNA.[5][6]

-

Lysis (Solution II): This is the critical step where SLS is employed. The lysis buffer contains both NaOH and SLS.[3] While SLS solubilizes the cell membrane, the high pH from the NaOH denatures both the chromosomal and plasmid DNA into single strands.[2][5] It is crucial to perform this step gently and for a limited time (typically no more than 5 minutes) to avoid shearing the large chromosomal DNA and irreversibly denaturing the plasmid DNA.[3][7]

-

Neutralization (Solution III): The addition of an acidic potassium acetate (B1210297) solution neutralizes the NaOH.[2] This allows the hydrogen bonds of the small, circular plasmid DNA strands to rapidly reanneal, reforming double-stranded, soluble molecules.[8] The large, tangled chromosomal DNA strands, however, cannot reanneal correctly and are precipitated.[5] Critically, the potassium ions from the neutralization buffer react with the SLS to form potassium dodecyl sulfate (KDS), a highly insoluble precipitate.[1][3] This KDS precipitate entraps the denatured proteins, lipids, and the tangled chromosomal DNA, forming a characteristic white, flocculent mass.[2]

-

Separation and Purification: A centrifugation step pellets the KDS-protein-gDNA complex, leaving the purified plasmid DNA in the supernatant.[5] The plasmid DNA can then be precipitated from the supernatant, typically using isopropanol (B130326) or ethanol (B145695).

Caption: Workflow of plasmid DNA extraction via the alkaline lysis method.

Quantitative Data and Quality Control

The yield and purity of the extracted plasmid DNA are critical for the success of downstream applications. These parameters are influenced by factors such as the plasmid's copy number, the bacterial growth medium, and the culture volume.[9][10] Quality is typically assessed spectrophotometrically.

Table 1: Typical Plasmid DNA Yields from Alkaline Lysis

| Plasmid Type | Culture Volume (mL) | Typical Yield (µg) |

| High-Copy Number | 1.5 - 3 | 5 - 15 |

| Low-Copy Number | 1.5 - 3 | 0.2 - 1.0 |

| High-Copy Number | 50 - 100 (Midiprep) | 100 - 350 |

| High-Copy Number | 250 - 500 (Maxiprep) | 500 - 1500+ |

Yields are approximate and can vary significantly based on the specific plasmid, host strain, and culture conditions.

Table 2: Spectrophotometric Assessment of Plasmid DNA Purity

| Purity Ratio | Ideal Range | Indication of Contamination (if outside range) |

| A260/A280 | 1.8 - 2.0 | < 1.8 suggests protein contamination.[11] |

| A260/A230 | > 2.0 | < 2.0 suggests contamination with chaotropic salts (e.g., guanidine) or organic compounds (e.g., phenol, carbohydrates).[11][12] |

Standard Experimental Protocol: Alkaline Lysis Miniprep

This protocol is a generalized method for isolating plasmid DNA from a small-scale bacterial culture.

A. Required Solutions

-

Solution I (Resuspension Buffer):

-

Solution II (Lysis Buffer):

-

Solution III (Neutralization Buffer):

-

3 M Potassium Acetate, pH 5.5 (achieved with glacial acetic acid)

-

Store at 4°C.[14]

-

-

Isopropanol (100%, room temperature)

-

Ethanol (70%, cold)

-

TE Buffer or Nuclease-Free Water (for final resuspension)

B. Step-by-Step Methodology

-

Cell Harvest: Pellet 1.5 mL of an overnight bacterial culture in a microcentrifuge tube for 1 minute at >10,000 x g. Discard the supernatant.[14]

-

Resuspension: Add 100 µL of ice-cold Solution I to the bacterial pellet. Resuspend thoroughly by vortexing or pipetting until no clumps remain.[13]

-

Lysis: Add 200 µL of Solution II. Close the tube and mix gently by inverting 4-6 times. Do not vortex. The solution should become clear and viscous. Incubate at room temperature for no more than 5 minutes.[7][13]

-

Neutralization: Add 150 µL of ice-cold Solution III. Close the tube and mix immediately by inverting several times. A white, flocculent precipitate should form.[13]

-

Clarification: Centrifuge for 10 minutes at maximum speed (>12,000 x g) at 4°C. The white precipitate containing SDS, proteins, and genomic DNA will form a tight pellet.[14]

-

DNA Precipitation: Carefully transfer the clear supernatant to a new microcentrifuge tube. Add 0.7 volumes of room-temperature isopropanol (e.g., if you transferred 400 µL of supernatant, add 280 µL of isopropanol). Mix and incubate at room temperature for 10 minutes.[14]

-

DNA Pelleting: Centrifuge for 10-15 minutes at maximum speed at 4°C. A small white pellet of plasmid DNA should be visible.

-

Washing: Carefully discard the supernatant. Add 500 µL of cold 70% ethanol to wash the pellet. Centrifuge for 5 minutes.[13]

-

Drying and Resuspension: Carefully discard the supernatant. Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry. Resuspend the DNA pellet in 30-50 µL of TE buffer or nuclease-free water.

Conclusion

This compound is far more than a simple detergent in the context of plasmid DNA extraction; it is a multifunctional tool that executes cell lysis, inactivates degradative enzymes, and facilitates the selective removal of major contaminants. Its role in the formation of the potassium dodecyl sulfate precipitate during neutralization is the lynchpin of the alkaline lysis method, enabling the efficient separation of pure plasmid DNA from a complex cellular milieu. A thorough understanding of its mechanism of action and adherence to optimized protocols are paramount for researchers and developers who rely on high-quality plasmid DNA for reproducible and successful outcomes in their work.

References

- 1. Alkaline lysis - Wikipedia [en.wikipedia.org]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Key Steps In Plasmid Purification Protocols [qiagen.com]

- 4. quora.com [quora.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. gentaur.co.uk [gentaur.co.uk]

- 7. Lysis of bacterial cells for plasmid purification [qiagen.com]

- 8. Alkaline Extraction | Ask A Biologist [askabiologist.asu.edu]

- 9. Preparation of Plasmid DNA by Alkaline Lysis with Sodium Dodecyl Sulfate: Minipreps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biotage.com [biotage.com]

- 12. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]

- 13. addgene.org [addgene.org]

- 14. Plasmid DNA Isolation Protocol [opsdiagnostics.com]

The Critical Micelle Concentration of Sodium Lauryl Sulfate: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the critical micelle concentration (CMC) of Sodium Lauryl Sulfate (SLS) in various buffer systems. This document provides a comprehensive overview of the factors influencing SLS micellization, detailed experimental protocols for CMC determination, and a summary of quantitative data in structured tables.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized aggregates known as micelles.[1][2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases and reaches the CMC, there is an abrupt change in several physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, signifying the onset of micelle formation.[1][3][4] Above the CMC, the concentration of free surfactant monomers remains relatively constant, with any additional surfactant molecules preferentially forming micelles.[2][5]

This compound (SLS), an anionic surfactant, is widely utilized in the pharmaceutical industry as a solubilizing agent, emulsifier, and wetting agent. Its ability to form micelles allows for the encapsulation of poorly water-soluble drug compounds, thereby enhancing their dissolution and bioavailability.[6][7][8] The CMC of SLS is not a fixed value but is significantly influenced by the composition of the surrounding medium, including the type of buffer, its ionic strength, pH, and the temperature of the system.[9][10] A thorough understanding of the CMC of SLS under various experimental conditions is therefore crucial for the effective design and development of drug formulations.

Factors Influencing the CMC of this compound

The self-assembly of SLS into micelles is a dynamic equilibrium that is sensitive to the surrounding chemical and physical environment. Key factors that modulate the CMC of SLS include:

-

Buffer Composition and Ionic Strength: The presence of electrolytes in buffer solutions significantly impacts the CMC of ionic surfactants like SLS. The counterions from the buffer can shield the electrostatic repulsion between the negatively charged head groups of the SLS monomers, thereby promoting micellization at a lower concentration.[9][11] Consequently, the CMC of SLS is generally lower in buffer solutions compared to in pure water.[9][11] The magnitude of this effect depends on the concentration and type of ions present in the buffer.

-

pH of the Medium: The pH of the solution can influence the CMC of SLS, although the effect is generally less pronounced compared to ionic strength, as SLS is a strong electrolyte and its head group remains ionized over a wide pH range. However, pH can affect the charge of other components in the formulation, which in turn can interact with the SLS monomers and micelles, indirectly influencing the CMC.[12]

-

Temperature: The effect of temperature on the CMC of SLS is non-monotonic. Typically, the CMC decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature. This behavior is a result of the interplay between the temperature-dependent changes in the hydrophobic interactions driving micellization and the electrostatic repulsion between the head groups.

-

Presence of Additives: The inclusion of other molecules, such as co-solvents, polymers, or active pharmaceutical ingredients (APIs), can alter the CMC of SLS. These additives can interact with the SLS monomers or micelles, affecting the thermodynamics of micellization. For instance, some drug molecules can be incorporated into the micelles, which can either favor or hinder their formation, leading to a decrease or increase in the CMC.[7]

Quantitative Data: CMC of SLS in Different Buffers

The following tables summarize the critical micelle concentration of this compound in various buffer systems under different experimental conditions, compiled from scientific literature.

Table 1: CMC of this compound in Phosphate Buffer

| Buffer Concentration (mM) | pH | Temperature (°C) | CMC (mM) | Method of Determination |

| 20 | 7.0 | 25 | 4.61 | Not Specified |

| 50 | 7.0 | Not Specified | 1.99 | Conductivity |

| Not Specified | 6.8 | 37 | 1.67 (483 mg/L) | Surface Tensiometry |

| 5 to 50 | 7.0 | 25 | 6.09 to 1.99 | Conductivity |

Note: The CMC of SLS in water is approximately 8.2 mM at 25°C.[8][13]

Table 2: CMC of this compound in Other Buffer Systems

| Buffer Type | Buffer Concentration | pH | Temperature (°C) | CMC (mM) | Method of Determination |

| Acetate | 0.05 M (total) | 4.5 | Not Specified | Not directly specified, but 0.45% w/v SLS used to be well above CMC | Not Specified |

| Tris | 0.2 M | Not Specified | Not Specified | Lower than in water | Not Specified |

| Tris | 0.5 M and 1.0 M | Not Specified | Not Specified | Higher than in 0.2 M Tris | Not Specified |

| Simulated Gastric Fluid (SGF) | Not Applicable | ~1.2 | 25 | Lower than in water | UV/Visible Spectrophotometry |

| Fed State Simulated Intestinal Fluid (FeSSIF) | Not Applicable | ~5.0 | 25 | Lower than in water, but higher than in SGF | UV/Visible Spectrophotometry |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The most common methods rely on detecting the sharp change in a physical property of the surfactant solution as a function of its concentration.[3]

Surface Tension Method

This is a classic and widely used method for CMC determination.[2]

Principle: Below the CMC, the surface tension of the solution decreases significantly with an increasing concentration of the surfactant, as the monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[1][2]

Experimental Workflow:

Caption: Workflow for CMC determination by the surface tension method.

Detailed Protocol:

-

Solution Preparation: Prepare a concentrated stock solution of SLS in the desired buffer. Subsequently, prepare a series of solutions with decreasing SLS concentrations by serial dilution of the stock solution with the same buffer.

-

Tensiometer Calibration: Calibrate the surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) with a known standard, such as deionized water.

-

Measurement: For each SLS solution, measure the surface tension at a constant and controlled temperature. Allow sufficient time for the reading to stabilize.

-

Data Analysis: Plot the measured surface tension values (γ) on the y-axis against the logarithm of the SLS concentration (log C) on the x-axis. The resulting plot will typically show two linear regions. The CMC is determined as the concentration at the intersection of the extrapolated lines of these two regions.[1]

Conductivity Method

This method is particularly suitable for ionic surfactants like SLS.[4]

Principle: In the pre-micellar region (below the CMC), the specific conductivity of the solution increases linearly with the surfactant concentration due to the increase in the number of charge-carrying monomers. In the post-micellar region (above the CMC), the rate of increase in conductivity with concentration decreases. This is because the micelles are larger aggregates with a lower electrophoretic mobility and they also bind some of the counterions, reducing the total number of effective charge carriers. The CMC is identified as the concentration at the break point in the conductivity versus concentration plot.[3][14]

Experimental Workflow:

Caption: Workflow for CMC determination by the conductivity method.

Detailed Protocol:

-

Solution Preparation: As with the surface tension method, prepare a stock solution of SLS in the desired buffer and create a series of dilutions.

-

Conductivity Meter Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., KCl solutions).

-

Measurement: Immerse the conductivity probe in each SLS solution, ensuring it is properly submerged and free of air bubbles. Record the specific conductivity at a constant temperature.

-

Data Analysis: Plot the specific conductivity (κ) as a function of the SLS concentration (C). The plot will exhibit two linear portions with different slopes. The CMC is the concentration at which these two lines intersect.[4][14]

Fluorescence Spectroscopy Method (using Pyrene (B120774) as a probe)

This is a highly sensitive method for determining the CMC.

Principle: Pyrene is a fluorescent probe whose emission spectrum is sensitive to the polarity of its microenvironment. In a polar solvent like water, the ratio of the intensity of the third vibronic peak (I3) to the first vibronic peak (I1) of the pyrene emission spectrum (I3/I1) is low. When micelles are formed, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant increase in the I3/I1 ratio. The CMC is determined from the inflection point of the sigmoidal curve obtained by plotting the I3/I1 ratio against the surfactant concentration.[1][5][15]

Experimental Workflow:

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Detailed Protocol:

-

Solution Preparation: Prepare a series of SLS solutions in the desired buffer. Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

-

Sample Preparation: To each SLS dilution, add a very small and constant aliquot of the pyrene stock solution, ensuring the final pyrene concentration is very low to avoid excimer formation.

-

Fluorescence Measurement: Using a spectrofluorometer, excite the samples at a suitable wavelength (e.g., 334 nm) and record the emission spectrum (typically from 350 to 450 nm).[15]

-

Data Analysis: From each emission spectrum, determine the intensities of the first (I1, around 372 nm) and third (I3, around 383 nm) vibronic peaks.[15] Calculate the I3/I1 ratio for each sample. Plot the I3/I1 ratio against the SLS concentration. The data will typically follow a sigmoidal curve. The CMC is determined from the concentration at the inflection point of this curve.[5]

Visualization of Micellization Process

The formation of micelles from individual surfactant monomers is a dynamic equilibrium process.

Caption: Schematic representation of micelle formation with increasing surfactant concentration.

Conclusion

The critical micelle concentration of this compound is a critical parameter in pharmaceutical formulation development. Its value is highly dependent on the composition of the aqueous medium, particularly the type and concentration of the buffer system. This guide has provided a consolidated overview of the CMC of SLS in different buffers, detailed experimental protocols for its determination, and visual representations of the underlying processes. For researchers and scientists in drug development, a precise understanding and accurate measurement of the CMC of SLS under relevant conditions are essential for optimizing the solubility, stability, and delivery of poorly water-soluble drugs.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. justagriculture.in [justagriculture.in]

- 4. Method of Determination of CMC | PPT [slideshare.net]

- 5. agilent.com [agilent.com]

- 6. Understanding the Role of this compound on the Biorelevant Solubility of a Combination of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Absorption Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [bjpharm.org.uk]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pharmalesson.com [pharmalesson.com]

- 14. scribd.com [scribd.com]

- 15. rsc.org [rsc.org]

Solubility of Sodium Lauryl Sulfate in Organic Solvents: A Technical Guide for Researchers

An In-depth Exploration of Sodium Lauryl Sulfate's Behavior in Non-Aqueous Media for Pharmaceutical and Research Applications

Sodium Lauryl Sulfate (B86663) (SLS), an anionic surfactant widely employed in the pharmaceutical and consumer goods industries, is well-known for its amphiphilic properties and its capacity to reduce surface tension. While its solubility in aqueous systems is extensively documented, its behavior in organic solvents is a critical parameter for a range of research and development applications, including drug formulation, synthesis, and purification processes. This technical guide provides a comprehensive overview of the solubility of SLS in various organic solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and visual workflows to aid researchers, scientists, and drug development professionals.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent. Generally, SLS exhibits greater solubility in polar protic and polar aprotic solvents compared to non-polar solvents. The following table summarizes the available quantitative and qualitative solubility data for SLS in a selection of common organic solvents. It is important to note that quantitative data for a comprehensive range of organic solvents is not extensively available in publicly accessible literature, and the provided values should be considered as a guide.

| Solvent | Solvent Type | Temperature (°C) | Solubility | Citation(s) |

| Ethanol | Polar Protic | 20 | 75 g/L | [1] |

| Ethanol | Polar Protic | 20 | 9.96 g/L | [2] |

| Alcohol (unspecified) | Polar Protic | - | Slightly soluble / Partly soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | 58 mg/mL | |

| Glycerol | Polar Protic | - | Soluble (in aqueous mixtures) | [5][6] |

| Chloroform | Non-polar | - | Insoluble | [3] |

| Ether | Non-polar | - | Insoluble | [3] |

| Toluene | Non-polar | - | Insoluble | |

| Acetone/Water Mixture | - | 25 | Solubility decreases with increasing acetone | [7] |

Note: Discrepancies in reported solubility values, such as those for ethanol, may arise from variations in experimental methodologies, purity of SLS, and specific conditions not fully reported in the source material.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research application. The following are detailed protocols for two common methods for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

This method directly measures the amount of solute dissolved in a given amount of solvent at a specific temperature.

Materials:

-

This compound (powder)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a compatible membrane, or funnel with filter paper)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Saturation: Add an excess amount of SLS to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid SLS at the end of this period is essential to confirm saturation.

-

Separation: Once equilibrium is achieved, carefully separate the saturated solution from the undissolved solid. This can be done by filtering the solution through a membrane filter that is chemically compatible with the solvent. It is crucial to perform this step at the same temperature as the equilibration to avoid precipitation or further dissolution.

-

Weighing: Accurately weigh a clean, dry evaporating dish or vial.

-

Aliquot Transfer: Transfer a known volume or mass of the clear, saturated filtrate to the pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of SLS and the boiling point of the solvent, or by using a vacuum desiccator.

-

Drying to Constant Weight: Continue drying the residue until a constant weight is achieved. This is confirmed by repeated weighing until the difference between consecutive measurements is negligible.

-

Calculation: The solubility can be calculated as follows:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Solubility ( g/100 g solvent) = (Mass of residue (g) / Mass of solvent in the aliquot (g)) x 100

Spectrophotometric Method

This method relies on the absorbance of light by the solute to determine its concentration in a saturated solution. This is particularly useful for compounds that absorb UV or visible light.

Materials:

-

This compound (powder)

-

Organic solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of SLS in the chosen organic solvent at known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for SLS in that solvent. Plot a calibration curve of absorbance versus concentration. The λmax for SLS will vary depending on the solvent.

-

Saturation and Equilibration: Prepare a saturated solution of SLS in the organic solvent as described in the Gravimetric Method (Steps 1 and 2).

-

Filtration: Filter the saturated solution to remove any undissolved solid, ensuring the filtration is performed at the equilibrium temperature.

-

Dilution (if necessary): The saturated solution may need to be diluted with the same solvent to bring its absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Absorbance Measurement: Measure the absorbance of the (diluted) saturated solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of SLS in the (diluted) saturated solution.

-

Calculation: If the solution was diluted, multiply the determined concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.

Experimental Workflows (Graphviz)

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. 151-21-3 Dodecyl sulfate sodium salt AKSci M361 [aksci.com]

- 2. neutronco.com [neutronco.com]

- 3. Sodium dodecyl sulfate | 151-21-3 [chemicalbook.com]

- 4. Dodecyl Sulfate, Sodium Salt, 100 g | Flinn Scientific [flinnsci.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Dual Nature of Disruption: A Technical Guide to Sodium Lauryl Sulfate in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Sodium Lauryl Sulfate (B86663) (SLS), also known as Sodium Dodecyl Sulfate (SDS), is a widely utilized anionic surfactant in molecular biology laboratories. Its powerful disruptive capabilities, stemming from its amphipathic nature, make it an indispensable tool for cell lysis, protein denaturation, and nucleic acid extraction. This technical guide delves into the core biochemical properties of SLS, providing an in-depth understanding of its mechanisms of action, quantitative characteristics, and practical applications in experimental workflows.

Core Biochemical Properties and Mechanisms of Action

SLS is an organic compound with the formula CH₃(CH₂)₁₁SO₄Na.[1] Its structure consists of a 12-carbon hydrophobic tail and a hydrophilic sulfate head group, making it an effective detergent and denaturing agent.[2][3]

Cell Lysis and Membrane Disruption

SLS disrupts cellular and organellar membranes by intercalating its hydrophobic tail into the lipid bilayer. This disrupts the non-covalent interactions that maintain membrane integrity, leading to the solubilization of membrane lipids and proteins.[4][5] This process releases the cellular contents, a critical first step in the extraction of intracellular molecules like DNA, RNA, and proteins.[3] The negatively charged sulfate head groups of SLS also contribute to the repulsion between membrane components, further destabilizing the structure.

The interaction of SLS with cell membranes can also trigger downstream cellular events. Studies have shown that SLS can increase cell membrane fluidity and lead to an influx of extracellular ions, such as Ca²⁺.[6][7] This can, in turn, activate intracellular signaling pathways, leading to the generation of reactive oxygen species (ROS) and the secretion of cytokines like IL-1α.[6][7][8]

Protein Denaturation

SLS is a potent protein denaturant, disrupting the secondary, tertiary, and quaternary structures of proteins.[9][10] The hydrophobic tail of SLS binds to the hydrophobic regions of the polypeptide chain, while the anionic head group disrupts ionic interactions.[11][12] This binding is cooperative and unfolds the protein into a linear chain.[13] Furthermore, SLS imparts a uniform negative charge to the protein, with a consistent charge-to-mass ratio.[10][14] This property is fundamental to the technique of SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

Interaction with Nucleic Acids

In the context of nucleic acid extraction, SLS plays a crucial role in liberating DNA and RNA from the cell by disrupting the cell and nuclear membranes.[3][5] It also denatures proteins, including nucleases that could degrade the nucleic acids.[5] While high concentrations of SLS can be inhibitory to enzymatic reactions, in standard extraction protocols, it is effectively removed during subsequent purification steps. Some studies have indicated that SLS can inhibit DNA synthesis in vitro.[15]

Quantitative Data

The physicochemical properties of SLS are critical for its function in various molecular biology applications.

| Property | Value | Conditions | Reference(s) |

| Critical Micelle Concentration (CMC) | ~8.2 mM | In pure water at 25°C | [16] |

| Varies with co-solvents | Decreases with increasing ethanol (B145695) percentage | [17] | |

| Molecular Weight | 288.38 g/mol | [3] | |

| Typical Concentration in SDS-PAGE Sample Buffer | 1-2% (w/v) | [4] | |

| Typical Concentration in Cell Lysis Buffer | 0.1-1% (w/v) | [4] |

Experimental Protocols

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a technique used to separate proteins based on their molecular weight.[10][14]

Methodology:

-

Sample Preparation:

-

Mix the protein sample with an equal volume of 2X SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, bromophenol blue, and Tris-HCl).

-

Heat the mixture at 95-100°C for 5-10 minutes to ensure complete protein denaturation and reduction of disulfide bonds.[9][18]

-

Briefly centrifuge the sample to collect the condensate.

-

-

Gel Electrophoresis:

-

Prepare a polyacrylamide gel with a lower separating gel and an upper stacking gel. The percentage of acrylamide (B121943) in the separating gel can be varied to optimize the resolution of proteins of different sizes.[9]

-

Place the gel in an electrophoresis chamber and fill the inner and outer chambers with 1X SDS-PAGE running buffer.

-

Load the prepared protein samples and a molecular weight marker into the wells of the stacking gel.[9]

-

Apply an electric current to the system. The negatively charged SLS-protein complexes will migrate through the gel towards the positive electrode (anode).[9]

-

Continue electrophoresis until the bromophenol blue dye front reaches the bottom of the separating gel.

-

-

Visualization:

-

After electrophoresis, the gel can be stained with Coomassie Brilliant Blue, silver stain, or other protein stains to visualize the separated protein bands.

-

References

- 1. Sodium lauryl sulphate, for molecular biology, 99.5% 151-21-3 India [ottokemi.com]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Sodium Lauryl Sulphate: Structure, Uses & Safety Guide | Advent [adventchembio.com]

- 4. longdom.org [longdom.org]

- 5. flinnsci.ca [flinnsci.ca]

- 6. researchgate.net [researchgate.net]

- 7. This compound Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Stimulates the Generation of Reactive Oxygen Species through Interactions with Cell Membranes [jstage.jst.go.jp]

- 9. SDS-PAGE Protocol | Rockland [rockland.com]

- 10. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 11. On the mechanism of SDS-induced protein denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. In vitro effects of this compound on DNA synthesis and fine structure of human thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pharmalesson.com [pharmalesson.com]

- 17. chemijournal.com [chemijournal.com]

- 18. benchchem.com [benchchem.com]

The Unraveling: A Technical Guide to the Protein Denaturing Properties of Sodium Lauryl Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Sodium Lauryl Sulfate (B86663) (SLS), an anionic surfactant, is a cornerstone of biochemical research, primarily recognized for its potent protein denaturing capabilities. Its utility spans from routine protein analysis in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to the solubilization of inclusion bodies in recombinant protein production. This technical guide provides an in-depth exploration of the mechanisms, quantitative parameters, and experimental protocols associated with SLS-induced protein denaturation, offering a critical resource for professionals in the life sciences.

The Mechanism of SLS-Induced Protein Denaturation

The denaturation of a protein by Sodium Lauryl Sulfate is a multi-step process driven by the amphipathic nature of the SLS molecule, which possesses both a hydrophobic dodecyl tail and a hydrophilic sulfate head group. This process can be broadly categorized into two main phases, contingent on the concentration of SLS relative to its Critical Micelle Concentration (CMC).

1.1 Initial Binding and Disruption (Sub-CMC Concentrations)

At concentrations below its CMC, individual SLS monomers interact with the protein. The hydrophobic tails of the SLS molecules are drawn to the nonpolar regions of the protein, disrupting the native hydrophobic interactions that are crucial for maintaining the protein's tertiary and quaternary structures.[1] This initial binding begins to unfold the protein, exposing more of its hydrophobic core.

1.2 Cooperative Binding and Saturation (CMC and Post-CMC Concentrations)

As the concentration of SLS approaches and surpasses the CMC, the surfactant molecules begin to form micelles in the solution. This leads to a cooperative binding process where large numbers of SLS molecules associate with the unfolded polypeptide chain.[2] The protein becomes saturated with SLS, with a generally accepted binding ratio of approximately 1.4 grams of SLS per gram of protein.[3] This extensive binding imparts a large, uniform negative charge to the protein, overriding its intrinsic charge.[3][4] The strong electrostatic repulsion between the negatively charged sulfate head groups along the polypeptide chain further drives the unfolding process, resulting in a linearized, rod-like protein-SLS complex.[5] This linearization and uniform charge-to-mass ratio are the foundational principles that allow for protein separation based on molecular weight in SDS-PAGE.[4]

The following diagram illustrates the mechanistic pathway of SLS-induced protein denaturation.

Quantitative Data on SLS-Protein Interactions

The interaction between SLS and proteins is quantifiable and influenced by environmental factors such as buffer composition and ionic strength. The following tables summarize key quantitative data.

Table 1: Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate

The CMC is the concentration at which SLS monomers begin to form micelles and is a critical parameter in denaturation protocols.

| Condition | CMC (mM) | Reference |

| In Water | 8.08 - 8.23 | [6][7] |

| In 10 mM Phosphate Buffer (pH 7.0) | 4.61 | [8] |

| In 20 mM Phosphate Buffer (pH 7.0) | ~1.93 | [6] |

| In 50 mM Phosphate Buffer (pH 7.0) | 1.99 | [6] |

| In Tris-Glycine Buffer (pH 8.3) | 4.3 | [9] |

Table 2: Binding Ratio of SLS to Proteins

The stoichiometry of SLS binding to proteins is remarkably consistent across a wide range of proteins, which is fundamental to its application in molecular weight determination.

| Protein | Binding Ratio (g SLS / g Protein) | Molar Ratio (approx.) | Reference |

| Various Proteins | 1.4 | 1 SLS per 2 amino acid residues | [3][9] |

| Bovine Carbonic Anhydrase | Not specified | ~150 SLS per protein molecule | [2] |

Table 3: Effect of SLS on Protein Secondary Structure

Circular Dichroism (CD) spectroscopy is often used to monitor changes in protein secondary structure upon addition of SLS.

| Protein | SLS Concentration | Observed Secondary Structure Change | Reference |

| α-Crystallin | > 1 mM | Decrease in β-sheet, increase in α-helical content | [10] |

| α-Chymotrypsin | > CMC | Increase in helical forms | [8] |

| Helix-X and Helix-Z peptides | In SDS micelles | Acquisition and maintenance of α-helical conformation | [11] |

Experimental Protocols

The following sections provide detailed methodologies for common laboratory procedures involving SLS for protein denaturation.

Protocol for SDS-PAGE Sample Preparation

This protocol outlines the steps to denature protein samples for analysis by SDS-PAGE.

Materials:

-

Protein sample (e.g., cell lysate, purified protein)

-

2X Laemmli sample buffer (4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)

-

Microcentrifuge tubes

-

Heating block or water bath

Procedure:

-

Dilution: In a microcentrifuge tube, mix your protein sample with an equal volume of 2X Laemmli sample buffer. For optimal results, the final protein concentration should be between 0.5 - 2.0 mg/ml.

-

Denaturation: Heat the mixture at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds.[12][13]

-

Centrifugation: Briefly centrifuge the sample at high speed (e.g., 16,000 x g) for 3-5 minutes to pellet any insoluble debris.

-

Loading: The supernatant containing the denatured protein is now ready to be loaded onto a polyacrylamide gel. Load between 5-35 µL per lane, depending on the well size and protein concentration.[14]

The following diagram provides a visual workflow for SDS-PAGE sample preparation and electrophoresis.

Protocol for Coomassie Brilliant Blue Staining

This protocol describes the visualization of protein bands in a polyacrylamide gel following electrophoresis.

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Staining container

-

Coomassie Staining Solution (0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid)

-

Destain Solution (10% methanol, 10% acetic acid)

-

Orbital shaker

-

Deionized water

Procedure:

-

Fixation (Optional but Recommended): After electrophoresis, rinse the gel with deionized water.[15] Place the gel in a suitable container and add a fixing solution (e.g., 30% methanol, 10% acetic acid) for at least 5-15 minutes with gentle agitation.[16][17]

-

Staining: Decant the fixing solution and add enough Coomassie Staining Solution to fully submerge the gel.[15] Incubate with gentle agitation on an orbital shaker for at least 1 hour at room temperature.[15] For faster staining, the solution can be microwaved until it boils (approximately 40-60 seconds) and then incubated for 5-10 minutes.[15]

-

Destaining: Pour off the staining solution. Rinse the gel with deionized water or used destain solution to remove excess stain from the container.[15]

-

Primary Destain: Add fresh Destain Solution to cover the gel.[15] Agitate the gel in the destain solution. To accelerate the process, knotted kimwipes can be added to the solution to absorb the free dye.[15] Replace the destain solution and kimwipes as they become saturated with dye.

-

Final Destaining: Continue destaining until the protein bands are clearly visible against a clear background. This can take several hours to overnight.

-

Storage: Once sufficiently destained, the gel can be stored in deionized water.

Conclusion

This compound remains an indispensable tool in protein research. Its well-characterized denaturing properties, stemming from a combination of hydrophobic and electrostatic interactions, provide a reliable method for disrupting protein structure. The quantitative data and standardized protocols presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals, enabling the effective application of SLS in various analytical and preparative workflows. A thorough understanding of the principles outlined herein is essential for the accurate interpretation of experimental results and the successful manipulation of proteins in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Denaturation of Proteins by SDS and by Tetra-alkylammonium Dodecyl Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]

- 4. Khan Academy [khanacademy.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Circular Dichroism Spectra of α-Chymotrypsin–SDS Solutions Depend on the Procedure of Their Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differentiation of proteins based on characteristic patterns of association and denaturation in solutions of SDS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SDS induced structural changes in alpha-crystallin and it's effect on refolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]

- 13. Preparing protein samples for sds-page [ruf.rice.edu]

- 14. SDS-PAGE Protocol | Rockland [rockland.com]

- 15. OUH - Protocols [ous-research.no]

- 16. frederick.cancer.gov [frederick.cancer.gov]

- 17. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]

The Disruption of Order: An In-depth Technical Guide to the In Vitro Interaction of Sodium Lauryl Sulfate with Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro interactions between Sodium Lauryl Sulfate (B86663) (SLS), a widely used anionic surfactant, and lipid bilayers, the fundamental structure of cell membranes. Understanding these interactions is critical for researchers in fields ranging from dermatology and toxicology to drug delivery and formulation development. This document details the mechanisms of SLS-induced membrane perturbation, summarizes key quantitative data, and provides detailed experimental protocols for studying these phenomena.

Core Mechanisms of Interaction: From Insertion to Solubilization

Sodium Lauryl Sulfate's interaction with lipid bilayers is a concentration-dependent process that can be broadly categorized into three stages: monomer insertion, membrane disruption and leakage, and complete solubilization into mixed micelles.

At concentrations below its critical micelle concentration (CMC), individual SLS monomers readily partition into the lipid bilayer. This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity.[1][2] Molecular dynamics simulations have shown that at low concentrations (less than 28 mol% SLS), the insertion of SLS can paradoxically cause a decrease in the bilayer area and an increase in thickness and lipid tail order, suggesting a strengthening of interactions among the lipid molecules mediated by SLS.[3]

As the concentration of SLS increases towards the CMC, the integrity of the bilayer is compromised. This leads to the formation of transient pores and defects, resulting in the leakage of intra-vesicular contents.[4][5] This stage is of particular interest in toxicology and for understanding the skin-irritating properties of SLS.[1][2][6]

Above the CMC, SLS micelles become the dominant species in the aqueous phase. These micelles can then solubilize the lipid bilayer, leading to the formation of mixed micelles composed of both lipids and SLS molecules.[7][8][9] This process ultimately results in the complete disintegration of the lipid bilayer structure.

dot